

Literature Review of TPOP146: A Selective CBP/p300 Bromodomain Inhibitor

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Compound of Interest		
Compound Name:	TPOP146	
Cat. No.:	B15572498	Get Quote

A comprehensive review of publicly available research reveals that while **TPOP146** is identified as a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, there is a notable absence of published studies detailing its specific experimental findings, comparative performance, or detailed in-use protocols. This guide, therefore, provides a review based on the known characteristics of **TPOP146** and the broader class of selective CBP/p300 bromodomain inhibitors, offering insights into its potential mechanism of action, relevant signaling pathways, and standard experimental methodologies employed for this class of molecules.

Introduction to TPOP146 and CBP/p300 Inhibition

TPOP146 is a benzoxazepine-based small molecule that selectively targets the bromodomains of the homologous histone acetyltransferases (HATs), CBP and p300. These proteins are critical transcriptional co-activators that play a central role in regulating gene expression. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in the activation of gene transcription. By inhibiting this interaction, **TPOP146** is expected to modulate the expression of genes involved in various cellular processes, making it a valuable tool for research in areas such as oncology and inflammation.

Available data indicates that **TPOP146** exhibits significant selectivity for the CBP bromodomain over other bromodomains, such as BRD4.



Quantitative Data on TPOP146 and Comparative Inhibitors

Specific quantitative performance data for **TPOP146** from peer-reviewed literature is not available. However, the supplier TargetMol provides the following dissociation constants (Kd):

Compound	Target	Dissociation Constant (Kd)
TPOP146	СВР	134 nM
TPOP146	BRD4	5.02 μΜ

This data highlights the selectivity of **TPOP146** for CBP over BRD4. For a comprehensive comparison, data for other well-characterized CBP/p300 bromodomain inhibitors are presented below from various research publications.

Inhibitor	Target(s)	IC50 / Kd	Cell-Based Assay Performance (Example)	Reference
CCS1477	p300/CBP	>200x more potent for p300/CBP than BRD4	Inhibits proliferation of BET inhibitor- resistant prostate cancer cells.	[1]
A-485	p300/CBP	IC50 = 4.5 nM (p300)	Selectively inhibits proliferation in hematological and prostate cancer cell lines.	[2]
GNE-049	СВР	-	Suppresses prostate cancer growth in vitro and in vivo.	[3]



Experimental Protocols

Detailed experimental protocols for **TPOP146** are not published. Below are representative protocols for the in vitro evaluation of CBP/p300 bromodomain inhibitors.

Thermal Shift Assay (TSA)

This assay is used to determine the binding of an inhibitor to its target protein by measuring the change in the protein's melting temperature.

Materials:

- Purified CBP or p300 bromodomain protein
- TPOP146 or other test compounds
- SYPRO Orange dye
- Real-time PCR instrument

Procedure:

- Prepare a solution of the bromodomain protein in a suitable buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl).
- Add the test compound at various concentrations to the protein solution.
- Add SYPRO Orange dye to the mixture.
- Place the samples in a real-time PCR instrument.
- Increase the temperature incrementally from 25°C to 95°C and measure the fluorescence at each step.
- The melting temperature (Tm) is determined by the inflection point of the fluorescence curve.
 An increase in Tm in the presence of the compound indicates binding.

Cell-Based Proliferation Assay



This assay assesses the effect of an inhibitor on the growth of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., prostate or hematological cancer cells)
- Cell culture medium and supplements
- TPOP146 or other test compounds
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well plates

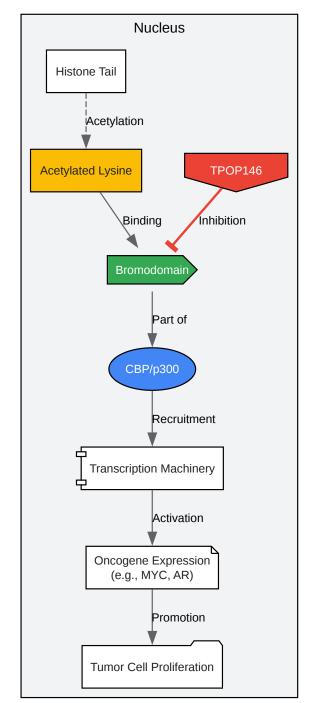
Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of the test compound.
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the luminescence or absorbance using a plate reader.
- Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of the CBP/p300 bromodomain by molecules like **TPOP146** is expected to disrupt the transcriptional programs of key oncogenic drivers. The binding of CBP/p300 to acetylated histones is a critical step for the assembly of the transcriptional machinery at the promoters and enhancers of target genes.





General Signaling Pathway of CBP/p300 Bromodomain Inhibition

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Caption: Inhibition of CBP/p300 bromodomain by TPOP146.



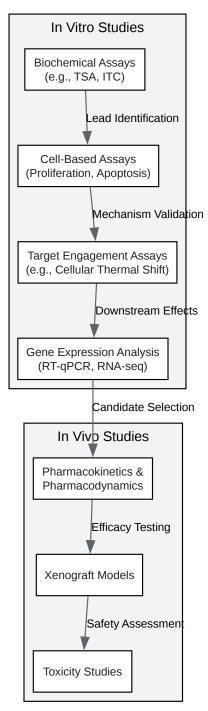
By competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomain, **TPOP146** prevents the recruitment of these co-activators to chromatin. This leads to the downregulation of target genes, such as the androgen receptor (AR) in prostate cancer and MYC in various hematological malignancies, ultimately inhibiting tumor cell growth.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a selective CBP/p300 bromodomain inhibitor like **TPOP146**.



Preclinical Evaluation Workflow for a CBP/p300 Inhibitor



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